molecular formula C11H12N2O4 B3267501 Ethyl 2-(3-oxo-2,3-dihydropyrido[3,2-b][1,4]oxazin-4-yl)acetate CAS No. 452280-23-8

Ethyl 2-(3-oxo-2,3-dihydropyrido[3,2-b][1,4]oxazin-4-yl)acetate

Cat. No.: B3267501
CAS No.: 452280-23-8
M. Wt: 236.22 g/mol
InChI Key: OMAKWTVHDLBLMZ-UHFFFAOYSA-N
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Description

Ethyl 2-(3-oxo-2,3-dihydropyrido[3,2-b][1,4]oxazin-4-yl)acetate is a chemical compound with the molecular formula C11H12N2O4 and a molecular weight of 236.22398 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(3-oxo-2,3-dihydropyrido[3,2-b][1,4]oxazin-4-yl)acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common synthetic route includes the reaction of ethyl acetoacetate with a suitable pyridine derivative in the presence of a catalyst, followed by oxidation to form the oxazinone ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity levels.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(3-oxo-2,3-dihydropyrido[3,2-b][1,4]oxazin-4-yl)acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions may be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of substituted pyridine derivatives or other heterocyclic compounds.

Scientific Research Applications

Ethyl 2-(3-oxo-2,3-dihydropyrido[3,2-b][1,4]oxazin-4-yl)acetate has several scientific research applications, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

  • Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

  • Industry: Utilized in the production of various chemical products, including agrochemicals and pharmaceuticals.

Mechanism of Action

Ethyl 2-(3-oxo-2,3-dihydropyrido[3,2-b][1,4]oxazin-4-yl)acetate is structurally similar to other oxazinone derivatives, such as Ethyl 3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylate and Ethyl 2-(3-oxopiperazin-2-yl)acetate. its unique chemical structure and properties distinguish it from these compounds, making it suitable for specific applications.

Comparison with Similar Compounds

  • Ethyl 3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylate

  • Ethyl 2-(3-oxopiperazin-2-yl)acetate

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Properties

IUPAC Name

ethyl 2-(3-oxopyrido[3,2-b][1,4]oxazin-4-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4/c1-2-16-10(15)6-13-9(14)7-17-8-4-3-5-12-11(8)13/h3-5H,2,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMAKWTVHDLBLMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)COC2=C1N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901179607
Record name Ethyl 2,3-dihydro-3-oxo-4H-pyrido[3,2-b]-1,4-oxazine-4-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901179607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

452280-23-8
Record name Ethyl 2,3-dihydro-3-oxo-4H-pyrido[3,2-b]-1,4-oxazine-4-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=452280-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2,3-dihydro-3-oxo-4H-pyrido[3,2-b]-1,4-oxazine-4-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901179607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(3-oxo-2,3-dihydropyrido[3,2-b][1,4]oxazin-4-yl)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(3-oxo-2,3-dihydropyrido[3,2-b][1,4]oxazin-4-yl)acetate
Reactant of Route 3
Ethyl 2-(3-oxo-2,3-dihydropyrido[3,2-b][1,4]oxazin-4-yl)acetate
Reactant of Route 4
Ethyl 2-(3-oxo-2,3-dihydropyrido[3,2-b][1,4]oxazin-4-yl)acetate
Reactant of Route 5
Ethyl 2-(3-oxo-2,3-dihydropyrido[3,2-b][1,4]oxazin-4-yl)acetate
Reactant of Route 6
Ethyl 2-(3-oxo-2,3-dihydropyrido[3,2-b][1,4]oxazin-4-yl)acetate

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